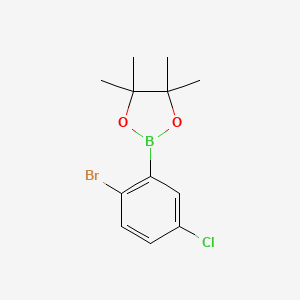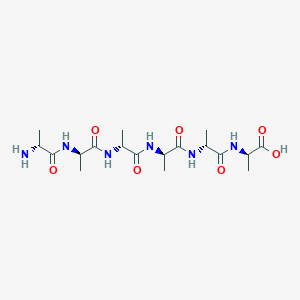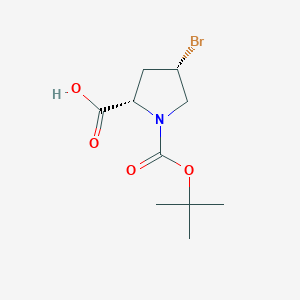
(2S, 4S)-1-N-Boc-4-bromo-proline
Descripción general
Descripción
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions and processes used to create it. I found a paper discussing the synthesis process of a similar compound, (2S,4S)-4-hydroxyproline .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. I found some information on the chemical reactions involving similar compounds .Physical And Chemical Properties Analysis
This involves studying the observable properties of the compound, such as its state of matter, color, density, boiling and melting points, as well as its reactivity with other substances .Aplicaciones Científicas De Investigación
Radiotracer Synthesis
(Hamacher, 1999) detailed the synthesis of cis- and trans-4-[18F]fluoro-l-proline, radiotracers for PET investigations of disordered matrix protein synthesis. This involves the use of (2S, 4S)-1-N-Boc-4-bromo-proline for clinical purposes in remote-controlled systems.
Peptide Science and Medicinal Chemistry
(Tressler & Zondlo, 2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, including (2S, 4S)-1-N-Boc-4-bromo-proline variants, in peptide models. These variants showed unique conformational preferences and were detectable by 19F NMR, highlighting potential in probes and medicinal chemistry.
Dipeptidyl Peptidase IV Inhibitor Development
(Kim et al., 2008) described using (4S)-N-Boc-4-fluoro-l-proline methyl ester in the development of cis-LC15-0133 Tartrate, a potent dipeptidyl peptidase IV inhibitor. This study emphasizes the application of (2S, 4S)-1-N-Boc-4-bromo-proline in large-scale pharmaceutical synthesis.
Synthetic Chemistry
(Chea & Clive, 2015) utilized N-Boc (S)-proline, closely related to (2S, 4S)-1-N-Boc-4-bromo-proline, in the synthesis of (+)-ipalbidine. This showcases its utility in synthetic chemistry involving complex organic compounds.
Stereoselective Synthesis in Organic Chemistry
(Sato et al., 2001) demonstrated the use of 4-silyloxy-N-Boc-L-proline in the diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters, highlighting the compound's role in stereoselective organic synthesis.
Oligomer Synthesis
(Lucarini & Tomasini, 2001) synthesized oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, beginning from benzyl-N-Boc-(3R)-aminobutanoate. The study emphasizes the role of (2S, 4S)-1-N-Boc-4-bromo-proline in oligomer synthesis.
Epoxy Amino Acid Production
(Krishnamurthy et al., 2014) explored the generation of derivatives with a tert-butoxycarbonyl (Boc) protection like (2S, 4S)-1-N-Boc-4-bromo-proline, which led to various hydroxyproline derivatives, showcasing its role in producing epoxy amino acids.
Study of Prolyl Amide Isomer Equilibrium
(Doerr & Lubell, 2012) synthesized protected enantiopure 2-pyrrolylalanine for peptide science, using compounds similar to (2S, 4S)-1-N-Boc-4-bromo-proline to study the influence of prolyl amide isomer equilibrium.
Novel Chemotactic Analogues Synthesis
(Torino et al., 2009) incorporated cis-(2S,4S) 4-amino-proline residues, closely related to (2S, 4S)-1-N-Boc-4-bromo-proline, in chemotactic agents, highlighting its application in bioactive compound synthesis.
Conformational Control in Peptide Synthesis
(Heinrich et al., 2018) emphasized the use of (2S,5S) N-Boc-amPro, a derivative of (2S, 4S)-1-N-Boc-4-bromo-proline, in peptide synthesis for conformational control.
Catalytic System Development
(Jiang et al., 2009) and (Zhou et al., 2004) showcased the use of CuI/4-hydroxy-l-proline and Boc-l-proline, respectively, as catalysts in chemical reactions, demonstrating the potential of similar compounds like (2S, 4S)-1-N-Boc-4-bromo-proline in catalysis.
Collagen Stability Study
(Jenkins et al., 2004) synthesized 2-azabicyclo[2.1.1]hexane analogues of proline derivatives, including (2S,4S)-4-fluoroproline, to study their implications for collagen stability, reflecting the relevance of (2S, 4S)-1-N-Boc-4-bromo-proline in biomedical research.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,4S)-4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHRDAQIOFPRMI-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155482 | |
| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S, 4S)-1-N-Boc-4-bromo-proline | |
CAS RN |
1187932-86-0 | |
| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



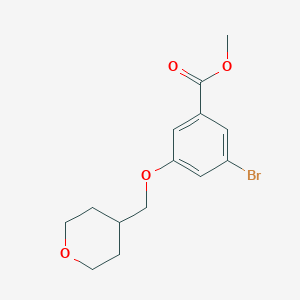
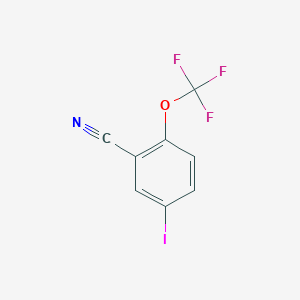
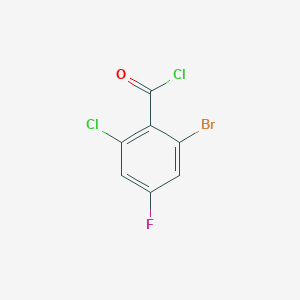
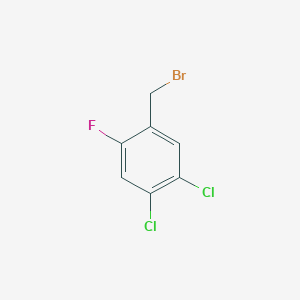
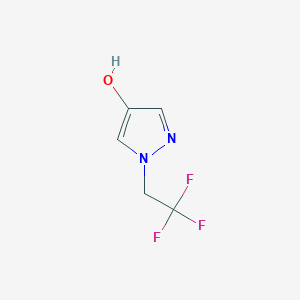
![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)
![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)
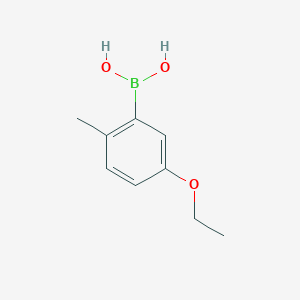
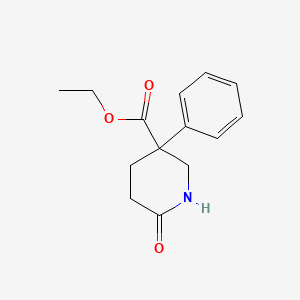
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
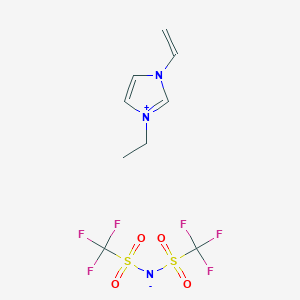
![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)
